Cyclopropyl methyl ether
Overview
Description
Cyclopropyl methyl ether is an organic compound with the molecular formula C₄H₈O. It is a colorless liquid that is used primarily as a solvent in organic synthesis. The compound is characterized by its cyclopropyl group attached to a methoxy group, making it a member of the ether family. Its unique structure imparts specific chemical properties that make it valuable in various industrial and research applications.
Scientific Research Applications
Cyclopropyl methyl ether is widely used in scientific research due to its solvent properties and reactivity:
Chemistry: It is used as a solvent in various organic reactions, including Grignard reactions and nucleophilic substitutions.
Biology: It serves as a solvent for the extraction of biological compounds and in the preparation of biological samples.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of polymers, resins, and coatings due to its ability to dissolve a wide range of substances.
Mechanism of Action
Safety and Hazards
Future Directions
Cyclopropyl methyl ether has been established as a particularly useful solvent in a wide range of synthetic applications, including organometallic chemistry, catalysis, biphasic reactions, oxidations, and radical reactions . Its low toxicity, high boiling point, low melting point, hydrophobicity, chemical stability towards a wide range of conditions, exceptional stability towards the abstraction of hydrogen atoms, relatively low latent heat of vaporization, and the ease with which it can be recovered and recycled enable its successful employment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl methyl ether can be synthesized through several methods:
Methylation of Cyclopropanol: This method involves the reaction of cyclopropanol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Addition of Methanol to Cyclopropene: This method is more sustainable as it does not produce by-products. It involves the reaction of methanol with cyclopropene under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves the methylation of cyclopropanol due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Cyclopropyl methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl methyl ketone using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to cyclopropylmethanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups. For example, reacting with hydrogen bromide can yield cyclopropyl bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Hydrogen bromide, room temperature.
Major Products:
Oxidation: Cyclopropyl methyl ketone.
Reduction: Cyclopropylmethanol.
Substitution: Cyclopropyl bromide.
Comparison with Similar Compounds
Cyclopropyl methyl ether can be compared with other ethers such as:
Cyclopentyl methyl ether: Similar in structure but with a five-membered ring, making it less strained and less reactive.
Diethyl ether: Lacks the cyclopropyl group, making it less reactive and more stable.
Tetrahydrofuran: A cyclic ether with a different ring size
Properties
IUPAC Name |
methoxycyclopropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-5-4-2-3-4/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVAACFIEPYYOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202313 | |
Record name | Cyclopropyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540-47-6 | |
Record name | Methoxycyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPROPYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5621193HIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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